

The flg22-FLS2 Signaling Pathway: A Technical Guide to Plant Innate Immunity

Author: BenchChem Technical Support Team. **Date:** April 2026

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This in-depth technical guide provides a comprehensive overview of the flg22-FLS2 signaling pathway, a cornerstone of pattern-triggered immunity (PTI) in plants. Understanding this pathway is critical for developing novel strategies to enhance crop resilience and for the discovery of new therapeutic agents. This document details the core components of the pathway, the molecular mechanisms of signal transduction, and the downstream cellular responses. It also provides detailed experimental protocols for studying this pathway and summarizes key quantitative data.

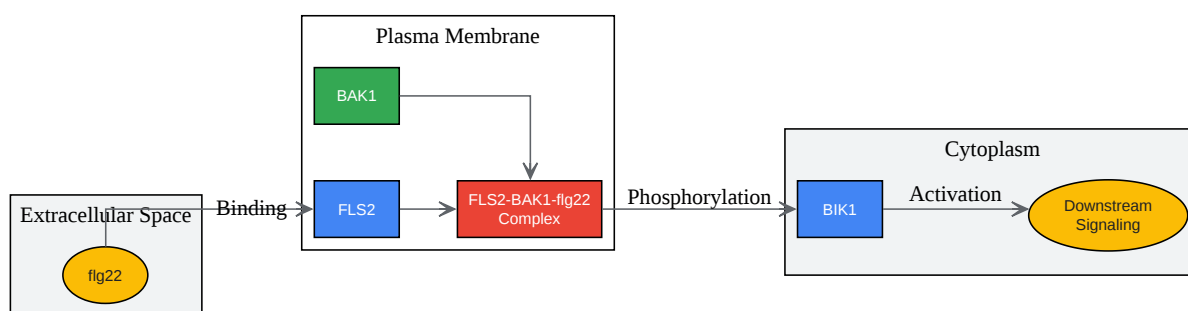
Core Components and Initial Signal Perception

The flg22-FLS2 signaling pathway is initiated by the recognition of a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin, known as flg22, by the plant pattern recognition receptor (PRR), FLAGELLIN-SENSING 2 (FLS2).[1] FLS2 is a leucine-rich repeat receptor-like kinase (LRR-RLK) localized to the plasma membrane.

Key Proteins Involved in the Initial Signaling Complex:

Protein	Type	Function
FLS2	Leucine-Rich Repeat Receptor-Like Kinase (LRR- RLK)	Primary receptor for flg22.
BAK1	LRR-RLK (Co-receptor)	Forms a heterodimer with FLS2 upon flg22 binding, essential for signal initiation.
BIK1	Receptor-Like Cytoplasmic Kinase (RLCK)	Associates with the FLS2/BAK1 complex and is a key downstream signaling component.

Upon perception of flg22, FLS2 rapidly forms a heterodimer with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).[2] This ligand-induced dimerization is a critical step for the activation of the intracellular kinase domains of both FLS2 and BAK1, leading to a cascade of phosphorylation events that propagate the immune signal.



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Figure 1: Initial steps of flg22-FLS2 signal perception at the plasma membrane.

Downstream Signaling Cascades

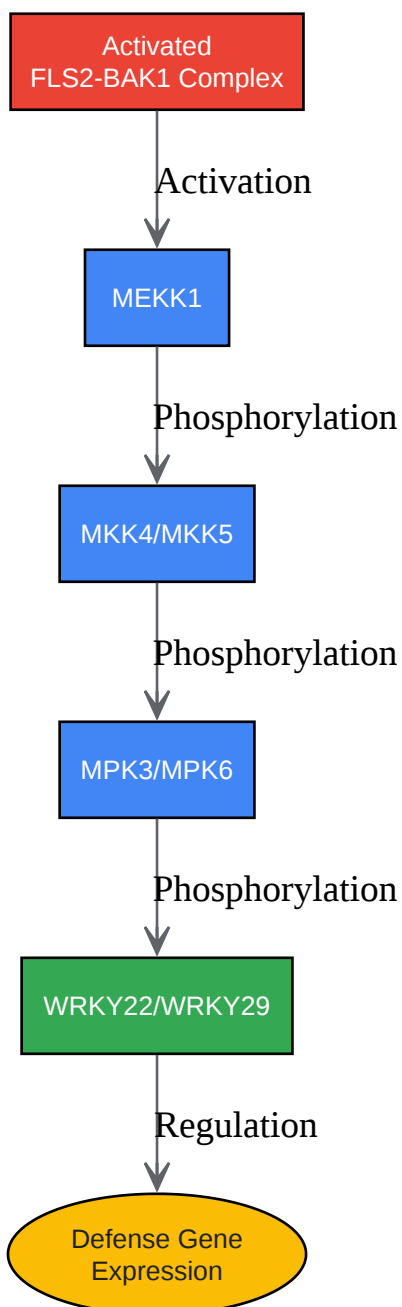
The activation of the FLS2-BAK1 complex initiates several downstream signaling cascades, primarily through the phosphorylation of the receptor-like cytoplasmic kinase BIK1.[3] These cascades culminate in a robust immune response characterized by the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in intracellular calcium ion (Ca^{2+}) concentrations.

MAPK Cascade

The flg22-induced MAPK cascade is a key signaling module that amplifies the initial signal and leads to the transcriptional reprogramming of the cell. In Arabidopsis, this cascade is composed of:

- MAPKKK: MEKK1
- MAPKKs: MKK4 and MKK5
- MAPKs: MPK3 and MPK6

Activation of this cascade ultimately leads to the phosphorylation and activation of downstream transcription factors, such as WRKY22 and WRKY29, which in turn regulate the expression of defense-related genes.



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Figure 2: The flg22-induced MAPK signaling cascade.

Calcium Signaling

Flg22 perception also triggers a rapid and transient increase in cytosolic Ca^{2+} concentration.[4] [5] This Ca^{2+} influx is mediated by plasma membrane-localized channels, including cyclic nucleotide-gated channels (CNGCs).[6][7] The resulting Ca^{2+} signature is decoded by calcium-

dependent protein kinases (CDPKs), which phosphorylate downstream targets to regulate various immune responses, including the production of ROS and the expression of defense genes.[\[8\]](#)[\[9\]](#)

Reactive Oxygen Species (ROS) Production

A hallmark of PTI is a rapid and transient production of ROS, often referred to as the "oxidative burst".[\[10\]](#) This is primarily mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD). The activation of RBOHD is a complex process involving both direct phosphorylation by kinases like BIK1 and regulation by Ca^{2+} signaling.

Regulation and Termination of Signaling

To prevent excessive and potentially damaging immune responses, the flg22-FLS2 signaling pathway is tightly regulated. Key regulatory mechanisms include:

- **Ubiquitination and Degradation:** The activated FLS2 receptor is ubiquitinated by the E3 ubiquitin ligases PUB12 and PUB13, which targets it for endocytosis and subsequent degradation. This process serves to attenuate the signal.
- **Endocytosis:** Ligand-induced endocytosis of the FLS2-BAK1 complex removes the receptor from the plasma membrane, thereby terminating signaling.[\[11\]](#)
- **Phosphatase Activity:** Protein phosphatases play a crucial role in dephosphorylating signaling components, thereby resetting the pathway to its inactive state.

Quantitative Data Summary

The following tables summarize key quantitative data related to the flg22-FLS2 signaling pathway.

Table 1: Binding Affinity and Receptor Dynamics

Parameter	Value	Organism/System	Reference
flg22-FLS2 Binding (IC ₅₀)	~5 nM	Arabidopsis thaliana cells	[12]
FLS2 Dwell Time (flg22-induced decrease)	Significant	Arabidopsis thaliana protoplasts	[11]

Table 2: flg22-Induced Gene Expression in Arabidopsis thaliana

Gene	AGI Code	Fold Change (30 min post-flg22)	Function	Reference
FRK1	At2g19190	> 10	Receptor-like kinase	[13]
WRKY29	At4g23550	> 5	Transcription factor	[14]
NHL10	At2g35980	> 10	NDR1/HIN1-like protein	[8]
Gene X	At1g56240	126	Unknown	[15]
Gene Y	At1g69900	20	Unknown	[15]

Note: Fold change values can vary depending on experimental conditions and time points.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the flg22-FLS2 signaling pathway.

Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1 from Arabidopsis thaliana

This protocol is adapted from established methods to detect the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.[16][17][18]

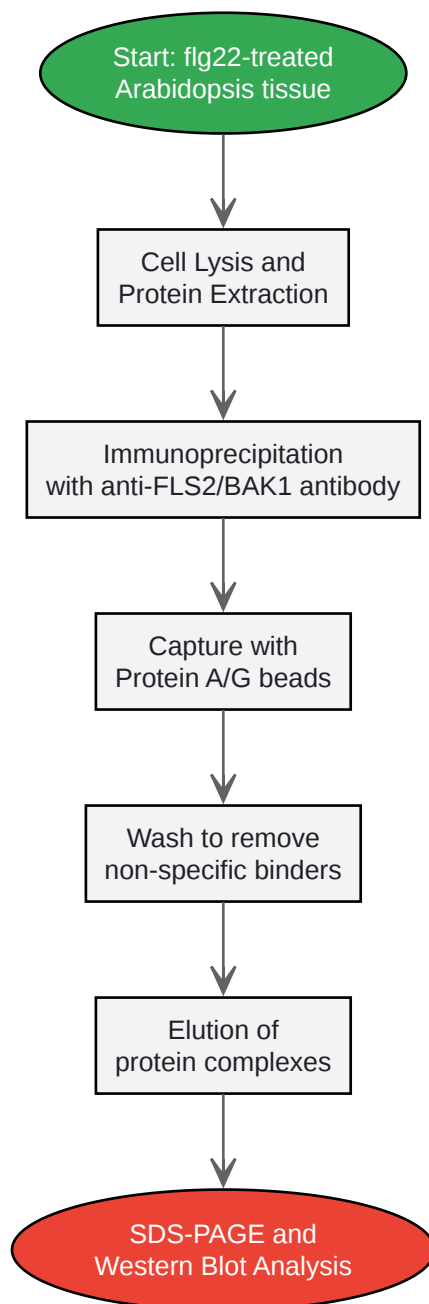
Materials:

- Arabidopsis thaliana seedlings (wild-type or transgenic lines expressing tagged FLS2 or BAK1)
- flg22 peptide (1 μ M working solution)
- Liquid nitrogen
- Co-IP buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1 mM EDTA, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail
- Antibodies: anti-FLS2, anti-BAK1, or antibodies against epitope tags (e.g., anti-GFP, anti-HA)
- Protein A/G magnetic beads
- SDS-PAGE and western blotting reagents

Procedure:

- Grow Arabidopsis seedlings for 10-14 days.
- Treat seedlings with 1 μ M flg22 or a mock solution for 10 minutes.
- Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
- Resuspend the ground tissue in Co-IP buffer and incubate on ice for 30 minutes.
- Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration.
- Incubate the protein extract with the primary antibody for 2-4 hours at 4°C with gentle rotation.
- Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

- Wash the beads 3-5 times with Co-IP buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by SDS-PAGE and western blotting using the appropriate antibodies.



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Figure 3: Workflow for co-immunoprecipitation of FLS2-BAK1 complexes.

In Vitro Kinase Assay for FLS2 and BIK1

This protocol allows for the direct assessment of phosphorylation activity between FLS2 and BIK1.^{[3][19][20]}

Materials:

- Recombinant purified kinase domains of FLS2 and BIK1 (e.g., as GST or MBP fusion proteins)
- Kinase reaction buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
- [γ -³²P]ATP
- SDS-PAGE and autoradiography equipment

Procedure:

- Incubate purified FLS2 and BIK1 kinase domains in the kinase reaction buffer.
- Initiate the reaction by adding [γ -³²P]ATP.
- Incubate at 30°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or X-ray film to visualize phosphorylated proteins.
- A parallel gel can be run and stained with Coomassie Brilliant Blue to visualize total protein loading.

Measurement of flg22-Induced ROS Burst

This luminol-based assay is a standard method for quantifying the production of reactive oxygen species.[\[10\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials:

- Arabidopsis leaf discs
- Luminol solution
- Horseradish peroxidase (HRP)
- flg22 peptide
- 96-well white microplate
- Luminometer

Procedure:

- Excise leaf discs from mature Arabidopsis leaves and float them in water overnight in the dark.
- In a 96-well white plate, add the leaf discs to a solution containing luminol and HRP.
- Place the plate in a luminometer and measure the background luminescence.
- Inject the flg22 solution into each well to the desired final concentration.
- Immediately start measuring luminescence kinetically over a period of 30-60 minutes.
- The data is typically plotted as relative light units (RLU) over time.

Chromatin Immunoprecipitation (ChIP) for WRKY Transcription Factors

This protocol can be used to identify the direct target genes of WRKY transcription factors that are activated downstream of FLS2 signaling.[\[15\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Materials:

- Arabidopsis seedlings treated with flg22
- Formaldehyde for cross-linking
- CHIP lysis buffer
- Antibody against the specific WRKY transcription factor
- Protein A/G magnetic beads
- Buffers for washing and elution
- qPCR reagents

Procedure:

- Cross-link proteins to DNA in flg22-treated Arabidopsis seedlings using formaldehyde.
- Isolate nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
- Immunoprecipitate the chromatin with an antibody specific to the WRKY transcription factor of interest.
- Capture the antibody-chromatin complexes with protein A/G magnetic beads.
- Wash the beads to remove non-specifically bound chromatin.
- Elute the chromatin from the beads and reverse the cross-links.
- Purify the DNA.
- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for putative target gene promoters.

This technical guide provides a solid foundation for understanding and investigating the flg22-FLS2 signaling pathway. The provided information and protocols are intended to be a valuable resource for researchers in the fields of plant science, immunology, and drug development.

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- [To cite this document: BenchChem. \[The flg22-FLS2 Signaling Pathway: A Technical Guide to Plant Innate Immunity\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b15567050/docs#the-flg22-fls2-signaling-pathway-a-technical-guide-to-plant-innate-immunity\]](#)

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